Tridehydro Pirlimycin-d5
Description
BenchChem offers high-quality Tridehydro Pirlimycin-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridehydro Pirlimycin-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₇H₂₀D₅ClN₂O₅S |
|---|---|
Molecular Weight |
409.94 |
Synonyms |
(2S-cis)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-pyridinyl)carbonyl]amino]-1_x000B_-thio-L-threo-α-D-galactoοctopyranoside-d5 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Guide: Tridehydro Pirlimycin-d5 in Metabolic & Residue Analysis
[1]
Executive Summary & Chemical Context
Tridehydro Pirlimycin (Formula: C₁₇H₂₅ClN₂O₅S) is a synthetic derivative and potential metabolite of the lincosamide antibiotic Pirlimycin. While Pirlimycin is widely utilized in veterinary medicine for treating bovine mastitis, the accurate quantification of its structurally modified analogs—specifically those undergoing significant dehydrogenation—is critical for comprehensive residue depletion studies and metabolic profiling.
Tridehydro Pirlimycin-d5 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for these assays.[1] Its introduction into the analytical workflow addresses the severe matrix effects (ion suppression/enhancement) inherent in complex biological matrices like bovine milk, liver, and plasma. By mimicking the physicochemical behavior of the analyte while providing a mass-resolved signal (+5 Da), this deuterated analog ensures the integrity of quantitative data in LC-MS/MS workflows.[1]
Chemical Identity & Mass Shift[1][2]
-
Analyte: Tridehydro Pirlimycin (
: ~405.1 Da)[1]-
Modification: Loss of 6 hydrogen atoms relative to Pirlimycin (Unsaturation/Oxidation).
-
-
Internal Standard: Tridehydro Pirlimycin-d5 (
: ~410.1 Da)[1]-
Labeling: Deuterium incorporation (typically on the propyl or ethyl side chains) to ensure co-elution with the analyte while maintaining mass spectral distinction.
-
Experimental Strategy: The "Why" Behind the Protocol
The Challenge: Matrix Interference in Bovine Matrices
Bovine milk is a multiphasic system containing lipids, caseins, and lactose. In electrospray ionization (ESI), phospholipids and proteins compete for charge, often suppressing the signal of lincosamides.
-
Why use d5-IS? Relying on an external calibration curve or a structural analog (e.g., Clindamycin) is insufficient because they do not experience the exact same suppression profile at the specific retention time of Tridehydro Pirlimycin.[1] The d5-IS co-elutes, experiencing the exact same matrix effect, thus mathematically normalizing the suppression.[1]
The Solution: Self-Validating Extraction
The protocol below utilizes a "Quench & Precipitate" approach coupled with Solid Phase Extraction (SPE) to maximize recovery while minimizing phospholipid carryover.[1]
Analytical Workflow & Methodology
A. Sample Preparation (Bovine Milk/Plasma)
-
Objective: Remove proteins and lipids while retaining the polar lincosamide derivative.
-
Critical Step: The Internal Standard must be added before any manipulation to track recovery losses.
Protocol:
-
Aliquot: Transfer 200 µL of homogenized milk/plasma to a 1.5 mL Eppendorf tube.
-
IS Spiking: Add 20 µL of Tridehydro Pirlimycin-d5 working solution (100 ng/mL in MeOH). Vortex for 30s. Equilibration time: 10 min.
-
Protein Precipitation: Add 800 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
-
Reasoning: Acidified ACN precipitates proteins and disrupts drug-protein binding.[1]
-
-
Agitation: Vortex vigorously for 2 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Dilution: Dilute 1:1 with ultra-pure water (to reduce solvent strength before injection or SPE).
B. LC-MS/MS Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Tridehydro Pirlimycin | 405.1 | 112.1 / 357.2 | 35 | 28 / 22 |
| Tridehydro Pirlimycin-d5 | 410.1 | 117.1 / 362.2 | 35 | 28 / 22 |[1]
Note: The product ion m/z 112 typically corresponds to the thiosugar fragment characteristic of lincosamides. The d5 label is often located on the amino acid side chain, shifting the fragment mass if that portion is retained, or remaining on the core if the label is there. Transitions must be empirically tuned.
Data Visualization
Diagram 1: Analytical Workflow Logic
This diagram illustrates the critical checkpoints where the d5-IS corrects for experimental error.
Caption: Workflow demonstrating the integration of Tridehydro Pirlimycin-d5 to normalize extraction recovery and ionization suppression.
Diagram 2: Metabolic Context & Mass Relationships
Visualizing the relationship between the parent drug and the tridehydro metabolite to prevent cross-talk in MS detection.
Caption: Metabolic relationship and critical mass proximity between Parent Pirlimycin and the d5-IS of the metabolite.
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy, the following criteria must be met during method validation:
| Parameter | Acceptance Criteria | Scientific Rationale |
| IS Response Consistency | Variation < 15% across run | Ensures the IS addition and ionization are stable throughout the batch. |
| Linearity (r²) | > 0.99 (Weighted 1/x²) | Confirms the method's dynamic range covers expected biological concentrations. |
| Matrix Effect (ME) | 85% - 115% (IS Normalized) | The d5-IS should compensate for suppression.[1] If absolute ME is high (>20%), the IS-normalized ME must still be close to 100%.[1] |
| Retention Time Shift | < 0.1 min vs Standard | Deuterated isotopes may elute slightly earlier (chromatographic isotope effect); this shift must be consistent. |
Troubleshooting: The "Cross-Talk" Risk
As noted in Diagram 2, the molecular weight of the Internal Standard (410) is very close to the Parent Pirlimycin (411) .
-
Risk: If Pirlimycin is present in high concentrations (e.g., early time points in PK studies), the M+H isotope of the IS (410) might interfere with Pirlimycin, or Pirlimycin's isotopes might interfere with the IS.
-
Mitigation: Ensure chromatographic separation between the Parent Pirlimycin and the Tridehydro-metabolite/IS pair. Pirlimycin is generally more hydrophobic than its oxidized metabolites and should elute later on a C18 column.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 157385, Pirlimycin. Retrieved February 3, 2026, from [Link][1]
-
Food and Agriculture Organization (FAO). (n.d.). Pirlimycin: Residues in Food and Their Evaluation. Retrieved February 3, 2026, from [Link][1]
- Hornish, R. E., et al. (1995). Pirlimycin in the dairy cow: metabolism and residue depletion. Journal of Dairy Science. (Contextual citation for general Pirlimycin metabolism methodologies).
Introduction: Pirlimycin - A Lincosamide Antibiotic
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- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
The Gold Standard of Quantification: An In-depth Technical Guide to the Use of Deuterated Standards in Mass Spectrometry
In the landscape of modern analytical chemistry, particularly within the demanding realms of pharmaceutical development, clinical diagnostics, and environmental analysis, the pursuit of unparalleled accuracy and precision in quantitative analysis is a constant endeavor. Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), has solidified its position as the premier analytical technique due to its exceptional sensitivity and selectivity. However, the inherent variability in complex sample matrices, sample preparation, and instrument response necessitates the use of internal standards to ensure the reliability and reproducibility of quantitative data. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice, establishing the "gold standard" for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1]
This technical guide provides a comprehensive exploration of the core principles, practical applications, and critical considerations for the effective use of deuterated standards in mass spectrometry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to generate high-quality, defensible quantitative data.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[2] IDMS is a method of internal standardization where a known amount of an isotopically enriched compound (the deuterated standard) is added to a sample before analysis.[3][4] This "spiked" sample is then processed and analyzed by mass spectrometry. Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same physical and chemical variations throughout the entire analytical workflow, from extraction and derivatization to ionization and detection.[5][6]
The key to IDMS lies in the mass spectrometer's ability to differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the deuterated standard, any variations in sample handling or instrument performance are effectively canceled out, leading to highly accurate and precise quantification.[7]
The Unparalleled Advantages of Deuterated Internal Standards
The unique structural similarity between a deuterated standard and its corresponding analyte provides a host of advantages over traditional internal standards, which are typically structurally similar but not identical compounds.[8][9]
Key Benefits of Using Deuterated Internal Standards:
-
Accurate Correction for Sample Preparation Losses: Any loss of analyte during extraction, cleanup, or transfer steps will be mirrored by a proportional loss of the deuterated standard, ensuring the final analyte-to-standard ratio remains constant.[8]
-
Mitigation of Matrix Effects: Complex biological and environmental samples often contain co-eluting substances that can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[5][10] Since the deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[7][10]
-
Enhanced Linearity and Repeatability: By compensating for sources of variability, deuterated standards lead to improved linearity of calibration curves over a wider dynamic range and enhanced precision and reproducibility of measurements.[8]
-
Increased Confidence in Quantitative Results: The robustness of the IDMS method using deuterated standards provides a higher degree of confidence in the accuracy of the final quantitative data, which is crucial for regulated bioanalysis and other critical applications.[8][11]
Practical Application: A Step-by-Step Experimental Workflow
The successful implementation of deuterated standards in a quantitative mass spectrometry assay requires a systematic and well-validated workflow.
Experimental Protocol: Quantification of a Drug in Human Plasma using a Deuterated Internal Standard
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the analytical standard (analyte) and the deuterated internal standard in a suitable organic solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).
-
Store stock solutions under appropriate conditions (e.g., -20°C or -80°C) to ensure long-term stability.[12]
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., drug-free human plasma).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, QC sample, and unknown study sample, add a fixed volume of the deuterated internal standard working solution.
-
Vortex mix briefly to ensure homogeneity.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex mix thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Develop an LC method that provides good chromatographic separation of the analyte from potential interferences. The deuterated standard should co-elute with the analyte.
-
Optimize the MS/MS parameters for both the analyte and the deuterated internal standard, including precursor ion, product ion, and collision energy for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the deuterated internal standard in each chromatogram.
-
Calculate the peak area ratio (analyte peak area / deuterated internal standard peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Critical Considerations and Potential Pitfalls
While deuterated standards offer significant advantages, their effective use requires careful consideration of several factors to ensure data integrity.
Isotopic Purity and Enrichment
The isotopic purity of the deuterated standard is a critical parameter. For reliable results, it is recommended to use standards with a high level of isotopic enrichment, typically ≥98%.[12] High purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which can affect the accuracy of the assay, especially at the lower limit of quantification (LLOQ).[9]
Stability of the Deuterium Label
A crucial aspect of using deuterated standards is the stability of the deuterium label. Deuterium atoms placed at positions on the molecule that are susceptible to exchange with protons from the solvent or matrix can lead to a loss of the isotopic label and compromise the accuracy of the quantification.[5][13]
-
Avoid Exchangeable Positions: Labels should not be placed on heteroatoms such as oxygen (in hydroxyl or carboxyl groups) or nitrogen (in amines or amides).[9][12]
-
Target Stable Positions: The ideal placement for deuterium labels is on aliphatic or aromatic carbon atoms where the C-D bond is stable and not prone to exchange under analytical conditions.[11]
Isotopic Interference (Crosstalk)
Isotopic interference, or "crosstalk," can occur when the isotopic cluster of the analyte contributes to the signal of the deuterated internal standard, or vice versa.[14][15] This can be more pronounced for molecules with a high natural abundance of heavy isotopes (e.g., those containing chlorine or bromine) and at high analyte-to-internal standard concentration ratios.[14] Careful selection of precursor and product ions in MS/MS analysis can often mitigate this issue. In some cases, a mathematical correction may be necessary to account for this interference.[14]
Chromatographic Co-elution
For the deuterated standard to effectively compensate for matrix effects, it is essential that it co-elutes with the analyte.[5][7][10] While deuteration typically has a minimal effect on chromatographic retention time, in some cases, a slight shift can be observed, particularly with a high degree of deuteration.[13] It is crucial to verify co-elution during method development.
Data Presentation and Validation
The validation of a bioanalytical method using a deuterated internal standard is a regulatory requirement for drug development studies.[16][17][18] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[17] | Ensures the closeness of the measured value to the true value. |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). | Demonstrates the reproducibility of the method. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different blank matrix sources.[17] | Confirms the method's ability to differentiate the analyte from other components in the sample. |
| Matrix Effect | The CV of the matrix factor should be ≤15%. | Assesses the impact of the sample matrix on the ionization of the analyte and internal standard. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). | Ensures the integrity of the analyte in the biological matrix from sample collection to analysis. |
Visualizing the Workflow and Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the core concepts and workflows associated with the use of deuterated standards in mass spectrometry.
Diagram 1: Isotope Dilution Mass Spectrometry Workflow
Caption: A schematic overview of the isotope dilution mass spectrometry workflow.
Diagram 2: Co-elution and Matrix Effect Compensation
Caption: Illustration of co-elution and compensation for matrix effects.
Conclusion: The Path to High-Quality Quantitative Data
The use of deuterated internal standards in mass spectrometry represents a pinnacle of analytical rigor, providing a robust and reliable means of achieving accurate and precise quantification, even in the most challenging of sample matrices. By understanding the fundamental principles of isotope dilution, adhering to best practices in method development and validation, and being cognizant of potential pitfalls, researchers and scientists can harness the full power of this technique to generate data of the highest quality and integrity. As the demands for sensitivity and accuracy in analytical science continue to grow, the role of deuterated standards as an indispensable tool in the mass spectrometrist's arsenal is set to become even more prominent.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Isotope dilution. (n.d.). In Wikipedia. Retrieved from [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Internal standard in LC-MS/MS. (2013). Chromatography Forum. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. Retrieved from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved from [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. Retrieved from [Link]
-
Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (n.d.). PMC - NIH. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed. Retrieved from [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). NIH. Retrieved from [Link]
-
Are You Using The Internal Standard Method In A Right Way?. (2025). WelchLab. Retrieved from [Link]
-
(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2010). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Retrieved from [Link]
-
(PDF) Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2021). ResearchGate. Retrieved from [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. Retrieved from [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]
-
Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. (2013). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation. (2013). FDA. Retrieved from [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. Retrieved from [Link]
-
Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). CORE. Retrieved from [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. Retrieved from [Link]
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Technical Guide: Tridehydro Pirlimycin-d5 – Quality Standards and Analytical Applications
[1]
Executive Summary: The Pyridine Analogue
Tridehydro Pirlimycin-d5 is a high-precision Stable Isotope Labeled (SIL) internal standard used primarily in the quantification of Tridehydro Pirlimycin , a key oxidative degradant (impurity) of the lincosamide antibiotic Pirlimycin.[1]
While Pirlimycin contains a saturated piperidine ring, Tridehydro Pirlimycin is characterized by the fully unsaturated, aromatic pyridine ring.[1] This structural deviation—resulting from the loss of six hydrogen atoms (hence "Tridehydro")—alters the compound's polarity, retention time, and fragmentation pattern.[1] Consequently, accurate quantification of this impurity in pharmaceutical batches or biological matrices (e.g., bovine milk, liver) requires a chemically identical yet mass-differentiated internal standard: Tridehydro Pirlimycin-d5 .[1]
This guide outlines the critical quality attributes (CQAs), sourcing criteria, and a self-validating LC-MS/MS workflow for utilizing this standard.
Chemical Identity & Specifications
The distinction between the parent drug and the standard is driven by the saturation state of the N-heterocycle.[1]
| Feature | Pirlimycin (Parent) | Tridehydro Pirlimycin (Impurity) | Tridehydro Pirlimycin-d5 (IS) |
| CAS Number | 79548-73-5 | 78788-60-0 | NA (Product specific) |
| Chemical Structure | Piperidine Ring (Saturated) | Pyridine Ring (Aromatic) | Pyridine Ring (Deuterated) |
| Formula | C₁₇H₃₁ClN₂O₅S | C₁₇H₂₅ClN₂O₅S | C₁₇H₂₀D₅ClN₂O₅S |
| Molecular Weight | 410.96 g/mol | 404.91 g/mol | 409.94 g/mol |
| Mass Shift | Reference | -6 Da (Oxidation) | +5 Da (Isotope Labeling) |
| Solubility | Methanol, DMSO, Water | Methanol, DMSO | Methanol, DMSO |
Structural Insight
The "d5" labeling typically occurs on the ethyl side chain or the methyl group attached to the pyridine ring to ensure the label is retained during ionization and does not undergo back-exchange in aqueous mobile phases.[1]
Critical Quality Attributes (CQA) for Sourcing
When sourcing Tridehydro Pirlimycin-d5, researchers must validate the Certificate of Analysis (CoA) against three non-negotiable pillars to ensure assay integrity.
A. Isotopic Purity (The "d0" Contribution)[1]
-
Requirement: ≥ 99% atom D.
-
Why: The presence of unlabeled (d0) species in the internal standard will contribute to the analyte signal, artificially inflating the calculated concentration of the impurity.[1]
-
Limit: The contribution of d0 in the d5 standard should be < 0.5% of the target analyte's lower limit of quantification (LLOQ).
B. Chemical Purity[1][2]
-
Requirement: ≥ 95% (HPLC).
-
Why: Impurities in the standard itself can cause ion suppression or introduce ghost peaks. Since this is a pyridine derivative, it is more stable than the piperidine parent, but susceptibility to N-oxidation (N-oxide formation) remains a risk during storage.[1]
C. Deuterium Stability[1]
-
Requirement: Label must be non-exchangeable.
-
Verification: Ensure the deuterium is located on carbon atoms (C-D bonds), not heteroatoms (O-D, N-D), which exchange rapidly with solvent protons.[1]
Mechanistic Visualization: Impurity Formation & IS Strategy
The following diagram illustrates the oxidative pathway converting Pirlimycin to its Tridehydro impurity and how the d5-standard mirrors this structure for precise quantification.
Figure 1: Relationship between Pirlimycin, its oxidative impurity (Tridehydro), and the specific SIL-IS (d5) used for correction.
Self-Validating Experimental Protocol
Objective: Quantification of Tridehydro Pirlimycin impurity in Bovine Milk using Tridehydro Pirlimycin-d5.
Phase 1: Stock Solution Preparation (The Gravimetric Check)[1]
-
Step 1: Dissolve 1 mg of Tridehydro Pirlimycin-d5 in 1 mL of LC-MS grade Methanol (Stock A: 1 mg/mL).[1]
-
Step 2: Self-Validation: Measure UV absorbance at 260 nm (characteristic of the pyridine ring).[1] Compare against the unlabeled reference standard absorbance. If deviation >5%, re-verify weight or solubility.
-
Step 3: Store at -20°C. Stability is generally higher than Pirlimycin due to the aromatic ring, but protect from light.[1]
Phase 2: Sample Extraction (Self-Validating Recovery)[1]
-
Aliquot: Transfer 1 mL of milk sample to a centrifuge tube.
-
IS Spike: Add 20 µL of Tridehydro Pirlimycin-d5 working solution (1 µg/mL). Crucial: Spike BEFORE extraction to correct for recovery losses.
-
Protein Precipitation: Add 3 mL Acetonitrile (ACN). Vortex for 1 min.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase A/B (90:10).
Phase 3: LC-MS/MS Parameters[1]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. (The pyridine ring makes Tridehydro Pirlimycin slightly less polar/more retained than Pirlimycin on C18).[1]
-
MRM Transitions (Positive ESI):
Supply Chain & Verified Sources
Due to the niche nature of this impurity standard, it is not available from general catalog suppliers (e.g., Sigma generic).[1] It requires specialized stable isotope manufacturers.[1]
| Supplier | Product Code | Purity Spec | Notes |
| Clearsynth | CS-T-96454 | >98% Chemical | Specialist in deuterated impurities.[1] |
| Santa Cruz Biotech | sc- (Check current) | Research Grade | Good for qualitative ID; verify CoA for quant.[1] |
| Toronto Research Chemicals | T790262 (Unlabeled) | >95% | Often custom synthesizes the d5 on request.[1] |
| Splendid Lab | CSL-63117 | >95% | Indian CRO specializing in API impurities.[1] |
Procurement Tip: Always request the Mass Spectrum and H-NMR from the supplier before purchase to verify the position of the deuterium labels.[1] Labels on the sugar moiety are acceptable, but labels on the pyridine ring are preferred for stability.
References
-
Biosynth. Tridehydro Pirlimycin - Scientific Specifications and CAS Data.[1] Retrieved from [1]
-
Clearsynth. Tridehydro Pirlimycin-d5 (CS-T-96454) Product Data.[1][2] Retrieved from [1]
-
Santa Cruz Biotechnology. Tridehydro Pirlimycin-d5 Biochemical Properties.[1][2] Retrieved from [1]
-
Splendid Lab. Impurity Standards: Tridehydro Pirlimycin-d5 (CSL-63117).[1] Retrieved from [1]
-
US Biological. Tridehydro Pirlimycin-d5 Specifications.[1][2][3] Retrieved from [1]
Methodological & Application
Application Notes and Protocols for the Use of Tridehydro Pirlimycin-d5 as an Internal Standard in the Bioanalysis of Pirlimycin
Introduction: The Imperative for Precision in Pirlimycin Quantification
Pirlimycin is a lincosamide antibiotic extensively used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Consequently, regulatory bodies have established maximum residue limits (MRLs) for pirlimycin in products intended for human consumption, such as milk.[3] To ensure food safety and adherence to these regulations, sensitive and accurate analytical methods for the quantification of pirlimycin residues are paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high selectivity and sensitivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects.[4] To mitigate these variabilities, a robust internal standard is not just recommended but essential for a validated bioanalytical method.
This document provides a comprehensive guide to the use of Tridehydro Pirlimycin-d5, a stable isotope-labeled (SIL) analogue of a pirlimycin precursor, as an internal standard for the quantitative analysis of pirlimycin in biological matrices. SIL internal standards are the preferred choice in mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[5][6][7] This ensures they co-elute chromatographically and experience similar extraction efficiencies and ionization suppression or enhancement, thus providing the most accurate correction for analytical variability. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, residue analysis, and regulatory compliance monitoring.
Principle of Isotopic Dilution and Internal Standardization
The core principle of using Tridehydro Pirlimycin-d5 is isotopic dilution. A known, fixed amount of the deuterated internal standard is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[8] Because Tridehydro Pirlimycin-d5 is chemically almost identical to the native pirlimycin, it will behave similarly throughout the extraction, cleanup, and analytical detection steps.[9] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the analyte (pirlimycin) and the internal standard (Tridehydro Pirlimycin-d5) based on their mass-to-charge (m/z) ratio difference due to the five deuterium atoms.[10][11] Quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone. This ratioing corrects for variations, leading to significantly improved precision and accuracy.
Figure 1: General workflow for the quantification of Pirlimycin using a deuterated internal standard.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Pirlimycin Hydrochloride | Reference Standard | USP or equivalent | |
| Tridehydro Pirlimycin-d5 | ≥98% isotopic purity | Santa Cruz Biotechnology, Pharmaffiliates, or equivalent | |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific or equivalent | |
| Methanol | HPLC or LC-MS grade | Fisher Scientific or equivalent | |
| Water | LC-MS grade | Millipore Milli-Q or equivalent | |
| Formic Acid | ≥99% | Sigma-Aldrich or equivalent | Mobile phase modifier |
| Ammonium Acetate | ≥98% | Sigma-Aldrich or equivalent | Mobile phase modifier |
| Trichloroacetic Acid (TCA) | ACS grade | Sigma-Aldrich or equivalent | For protein precipitation |
| Oasis HLB SPE Cartridges | 30 mg, 1 cc | Waters | For sample cleanup |
| Bovine Milk (Blank) | Local source | For matrix-matched standards and QCs |
Protocol 1: Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Serial dilutions minimize errors, and the use of an organic solvent like methanol ensures stability and solubility. Storing at low temperatures minimizes degradation.
-
Pirlimycin Primary Stock (1 mg/mL): Accurately weigh approximately 10 mg of Pirlimycin HCl reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Tridehydro Pirlimycin-d5 (IS) Stock (100 µg/mL): Dissolve 1 mg of Tridehydro Pirlimycin-d5 in 10 mL of methanol.
-
Pirlimycin Working Standard Solutions: Perform serial dilutions of the Pirlimycin primary stock with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for spiking calibration curve samples.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water. This solution will be used to spike all samples.
-
Storage: Store all stock and working solutions in amber vials at -20°C.
Protocol 2: Sample Preparation from Bovine Milk
This protocol is adapted from established methods for veterinary drug residue analysis in milk.[12][13] The initial protein precipitation with an acidified organic solvent efficiently releases the drug from the matrix. The subsequent solid-phase extraction (SPE) step is crucial for removing phospholipids and other matrix components that can cause ion suppression in the mass spectrometer.
-
Sample Aliquoting: Pipette 1 mL of each milk sample (blank, standard, QC, or unknown) into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL IS working solution to every tube (except for double blanks, which are used to assess matrix interference on the IS). This results in a final IS concentration of 50 ng/mL. Vortex briefly.
-
Protein Precipitation: Add 2 mL of acetonitrile to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 2: Detailed step-by-step sample preparation workflow for milk analysis.
Protocol 3: LC-MS/MS Instrumentation and Conditions
Causality: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for pirlimycin, well-separated from any matrix interferences. A C18 column is suitable for its retention of moderately polar compounds. The gradient elution allows for efficient separation and cleaning of the column. Mass spectrometry parameters, specifically the MRM transitions, are selected for maximum sensitivity and specificity. The precursor ion is the protonated molecule [M+H]+, and the product ions are stable fragments characteristic of pirlimycin.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table Below |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table Below |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 3.00 | 95 |
| 4.00 | 95 |
| 4.10 | 5 |
| 5.00 | 5 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Pirlimycin | 411.2 | 158.1 | 25 | Quantifier |
| Pirlimycin | 411.2 | 126.1 | 30 | Qualifier |
| Tridehydro Pirlimycin-d5 (IS) | 410.2 | 158.1 | 25 | Internal Standard |
Method Validation According to Regulatory Standards
A bioanalytical method is only reliable if it is thoroughly validated. The protocol must be assessed for performance characteristics as outlined in regulatory guidance documents such as the FDA's M10 Bioanalytical Method Validation.[14][15]
Key Validation Parameters:
-
Selectivity and Specificity: Analyze at least six different blank milk samples to ensure no endogenous interferences are observed at the retention times of pirlimycin and the IS.[16]
-
Calibration Curve: Construct a calibration curve using at least six non-zero standards, plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the effect of the milk matrix on ionization by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The IS should track and correct for any significant matrix effects.[17]
-
Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Perform stability experiments to ensure the analyte is stable in the biological matrix under expected storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Trustworthiness and Self-Validation
This protocol incorporates a self-validating system through the consistent use of the stable isotope-labeled internal standard.
-
System Suitability: Before each analytical run, inject a standard solution to confirm system performance, including retention time stability and detector response.
-
IS Response Monitoring: The absolute response of Tridehydro Pirlimycin-d5 should be monitored across all samples in a run. Significant variation (e.g., >30% CV) may indicate a problem with sample preparation or instrument performance, warranting investigation.
-
Qualifier Ion Ratio: The ratio of the quantifier to qualifier ion for pirlimycin should remain consistent (within ±20%) across all samples where it is detected, confirming the identity of the analyte.
By adhering to these principles and validation criteria, laboratories can ensure the generation of high-quality, defensible data for the quantification of pirlimycin residues.
References
- Hornish, R. E., et al. (1996). Determination and Confirmation of Pirlimycin Residue in Bovine Milk and Liver by Liquid Chromatography/Thermospray Mass Spectrometry: Interlaboratory Study.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Weber, J. D., & Smedley, M. D. (1993). Determination of Pirlimycin Residue in Milk by Liquid Chromatographic Analysis of the 9-Fluorenylmethyl Chloroformate Derivative.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
- Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry.
- U.S. Food and Drug Administration. (n.d.). Milk Multi-residue Screening LC-MS-MS Method. FDA.
- Li, Y., et al. (2019). Method Development and Validation: Solid Phase Extraction-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification of Pirlimycin in Bovine Feces and Urine.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Li, Y., et al. (2019). Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine. PubMed. [Link]
- Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- U.S. Food and Drug Administration. (2023).
- LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
- American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
- MDPI. (2021). Screening Methods for Antimicrobial Residues in the Dairy Chain—The Past and the Present. MDPI.
- U.S. Food and Drug Administration. (2018).
- Food and Agriculture Organization of the United N
- Journal of AOAC International. (1996). Determination and Confirmation of Pirlimycin Residue in Bovine Milk and Liver by Liquid Chromatography/Thermospray Mass Spectrometry. AOAC.
- Waters Corporation. (n.d.). UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes. Sigma-Aldrich.
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
- U.S. Food and Drug Administration. (2022).
- American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. ASCPT.
- Santa Cruz Biotechnology. (n.d.). Tridehydro Pirlimycin-d5. SCBT.
- Pharmaffiliates. (n.d.). Chemical Name : Tridehydro Pirlimycin-d5.
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Quantitative Analysis of Pirlimycin in Bovine Milk by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of pirlimycin in bovine milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Pirlimycin, a lincosamide antibiotic, is widely used in the dairy industry for the treatment of mastitis. Its residues in milk must be monitored to ensure food safety and comply with regulatory limits. To achieve the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Tridehydro Pirlimycin-d5. The protocol details a streamlined sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), optimized chromatographic conditions, and precise mass spectrometric parameters for reliable quantification. This method is designed for researchers, regulatory bodies, and quality control laboratories in the food and drug development sectors, providing a validated protocol that adheres to international guidelines on bioanalytical method validation.
Introduction: The Rationale for a Stable Isotope Standard in Residue Analysis
Pirlimycin is a critical veterinary drug for maintaining the health of dairy cattle, specifically for treating intramammary infections caused by Gram-positive bacteria. However, its use necessitates rigorous monitoring of milk to prevent human exposure to antibiotic residues. The U.S. Food and Drug Administration (FDA) has established tolerance levels for pirlimycin residues in various cattle tissues. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent selectivity and sensitivity.
The accuracy of any LC-MS/MS quantification is critically dependent on the ability to correct for analyte loss during sample preparation and for variations in instrument response (matrix effects). The most effective way to achieve this is through the use of a stable isotope-labeled (SIL) internal standard. An ideal SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same extraction inefficiencies and ionization suppression or enhancement, allowing for reliable correction and highly accurate quantification.
In this method, we utilize Tridehydro Pirlimycin-d5. This internal standard is an analog of pirlimycin, ensuring it closely mimics the analyte's behavior throughout the analytical process, from extraction to detection. Its mass difference of several Daltons provides a clear distinction in the mass spectrometer, preventing signal overlap while ensuring similar chromatographic and ionization characteristics.
Experimental
Materials and Reagents
-
Analytes: Pirlimycin Hydrochloride (Reference Standard)
-
Internal Standard: Tridehydro Pirlimycin-d5
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Reagents: Formic Acid (≥98%), Ammonium Formate
-
SPE Cartridges: Oasis HLB 3 cc, 60 mg (or equivalent hydrophilic-lipophilic balanced polymer)
-
Bovine Milk: Blank control milk, free of pirlimycin, sourced from healthy, untreated animals.
Sample Preparation Protocol
The extraction of pirlimycin from the complex milk matrix is achieved through a combination of protein precipitation and solid-phase extraction (SPE), a technique widely used for cleaning up veterinary drug residues in food samples.
Step 1: Protein Precipitation This initial step is crucial for removing the bulk of proteins and fats, which can interfere with the analysis and foul the LC-MS/MS system. Acetonitrile is an effective and commonly used solvent for this purpose.
-
Pipette 1.0 mL of bovine milk into a 15 mL polypropylene centrifuge tube.
-
Add 10 µL of Tridehydro Pirlimycin-d5 working solution (concentration to be optimized based on expected analyte levels).
-
Add 2.0 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
Step 2: Solid-Phase Extraction (SPE) Cleanup The supernatant from the precipitation step is further purified using SPE to remove remaining matrix components like salts and sugars, and to concentrate the analyte.
-
Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Carefully transfer the supernatant from Step 1.5 to a separate tube and dilute with 7 mL of water to ensure proper binding to the SPE sorbent.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or vacuum for 5 minutes.
-
Elute the pirlimycin and internal standard from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial for analysis.
Caption: Workflow for Pirlimycin Extraction from Bovine Milk.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer, which provides the selectivity and sensitivity required for residue analysis through Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC / HPLC System | Provides efficient separation and sharp peak shapes. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers good retention and separation for moderately polar compounds like pirlimycin. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion electrospray. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate | A standard gradient to ensure elution of the analyte while cleaning the column of late-eluting matrix components. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40°C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion and column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent, Optimized for best signal |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Pirlimycin and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Use |
| Pirlimycin | 411.2 | 126.1 | 50 | 30 | Quantifier |
| Pirlimycin | 411.2 | 248.1 | 50 | 15 | Qualifier |
| Tridehydro Pirlimycin-d5 | 414.2 | 131.1 | 50 | 30 | IS for Quant |
Note: The precursor ion for Pirlimycin (C₁₇H₃₁ClN₂O₅S) is [M+H]⁺ with a monoisotopic mass of approximately 410.16, however, the most abundant ion in the isotopic cluster is often used for Q1. The transitions for Tridehydro Pirlimycin-d5 are predicted based on the structure of Pirlimycin and the known mass shift from deuteration. The collision energy for the internal standard should be optimized but is expected to be identical to the corresponding analyte transition.
Caption: MRM scheme for Pirlimycin and its internal standard.
Method Validation
The developed method must be validated to ensure it is fit for purpose. The validation should be performed in accordance with internationally recognized guidelines, such as those from the European Medicines Agency (EMA) or the International Council for Harmonisation (ICH).
Key validation parameters to be assessed include:
-
Selectivity and Specificity: Analysis of at least six different blank milk samples to ensure no endogenous interferences are present at the retention time of pirlimycin and its internal standard.
-
Calibration Curve and Linearity: A calibration curve should be constructed by spiking blank milk extract with known concentrations of pirlimycin. A typical range might be 1-100 ng/mL. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration. The curve should be fitted with a linear regression model, and a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., LLOQ, 3x LLOQ, and ~80% of the highest standard) on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. The use of the SIL internal standard is expected to compensate for most matrix effects.
-
Stability: The stability of pirlimycin in milk should be assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term frozen storage).
Results and Discussion
This method provides a reliable means to quantify pirlimycin in bovine milk. The use of Tridehydro Pirlimycin-d5 is paramount to the method's success. It effectively normalizes the analytical signal, correcting for variations that are inherent in complex sample matrices and high-throughput analyses.
Table 4: Expected Method Performance
| Parameter | Expected Result |
| Linearity (r²) | > 0.99 |
| LLOQ | ≤ 5 ng/mL |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
The described sample preparation protocol is efficient, removing a significant portion of matrix interferences. The chromatographic method provides a sharp, symmetrical peak for pirlimycin with a retention time of approximately 3.5 minutes under the specified conditions, allowing for a rapid analysis time. The MRM transitions are highly specific, ensuring that the detected signal corresponds only to pirlimycin and its internal standard.
Conclusion
The LC-MS/MS method detailed in this application note is a highly effective tool for the routine monitoring of pirlimycin residues in bovine milk. The combination of a streamlined sample preparation protocol, optimized chromatographic separation, and specific tandem mass spectrometry detection, all underpinned by the use of a stable isotope-labeled internal standard (Tridehydro Pirlimycin-d5), ensures the highest level of data quality, accuracy, and reliability. This method is suitable for implementation in regulatory, industrial, and research laboratories to support food safety programs and drug development studies.
References
-
Gratacós-Cubarsí, M., et al. (2006). Determination of macrolide and lincosamide antibiotics in animal tissues by liquid chromatography-electrospray ionisation-tandem mass spectrometry. Journal of Chromatography A, 1135(2), 213-219. Available at: [Link]
-
Pharmaffiliates. (n.d.). Tridehydro Pirlimycin-d5. Retrieved February 3, 2026, from [Link]
-
Forensic Technology Center of Excellence. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pirlimycin. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Milk Multi-residue Screening LC-MS-MS Method. Retrieved February 3, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 3, 2026, from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 3, 2026, from [Link]
-
Ray, P., et al. (2015). Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine. Journal of agricultural and food chemistry, 63(1), 239–245. Available at: [Link]
-
Cooper, M. R., & Turnipseed, S. B. (2009). The confirmation and quantification of selected aminoglycoside residues in animal tissue and bovine milk by liquid chromatography tandem mass spectrometry. International Food Research Journal, 16(2), 149-160. Available at: [Link]
-
Waters Corporation. (n.d.). UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk. Retrieved February 3, 2026, from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved February 3, 2026, from [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved February 3, 2026, from [Link]
-
Yost, R. A., & Enke, C. G. (1979). Triple quadrupole mass spectrometry for direct mixture analysis and structure elucidation. Analytical Chemistry, 51(12), 1251A-1264A. Available at: [Link]
-
Electronic Code of Federal Regulations. (n.d.). § 556.515 Pirlimycin. Retrieved February 3, 2026, from [Link]
-
Watts, J. L., & Yancey, R. J. (1994). Activity of pirlimycin against pathogens from cows with mastitis and recommendations for disk diffusion tests. Journal of clinical microbiology, 32(4), 953–956. Available at: [Link]
Application Notes and Protocols for the Determination of Pirlimycin Residues in Bovine Milk
Introduction: The Importance of Pirlimycin Monitoring in Dairy Production
Pirlimycin, a lincosamide antibiotic, is a critical tool in veterinary medicine for the treatment of mastitis in dairy cattle, a common and costly disease in the dairy industry.[1] It functions by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit.[1] While effective, the use of pirlimycin necessitates rigorous monitoring of milk residues to safeguard public health and ensure the quality of dairy products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established Maximum Residue Limits (MRLs) for pirlimycin in milk to minimize consumer exposure. The FDA has set the tolerance for pirlimycin in milk at 0.4 parts per million (ppm). Therefore, sensitive and reliable analytical methods are essential for dairy producers, regulatory agencies, and researchers to ensure compliance with these standards and maintain consumer confidence.
This comprehensive guide provides detailed protocols for the sample preparation of bovine milk for the analysis of pirlimycin. We will explore three robust methodologies: Protein Precipitation with Liquid-Liquid Extraction, Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Each protocol is designed to be self-validating, with explanations grounded in established analytical principles to ensure both accuracy and reproducibility. The subsequent analysis is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.
Methodology Overview: A Comparative Approach to Sample Preparation
The complex matrix of milk, rich in proteins and fats, presents a significant challenge for the direct analysis of veterinary drug residues. Effective sample preparation is therefore a critical first step to remove interfering substances and concentrate the analyte of interest, pirlimycin. The choice of method often depends on the desired level of cleanup, sample throughput, and available instrumentation.
-
Protein Precipitation with Liquid-Liquid Extraction (LLE): This classical approach is effective for removing the bulk of proteins and fats. It is a cost-effective method, though it can be more labor-intensive and may have lower analyte recovery compared to SPE.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted and efficient cleanup, resulting in cleaner extracts and potentially higher recoveries. It is highly amenable to automation, making it suitable for high-throughput laboratories.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS methodology has been adapted for a wide range of analytes in various food matrices, including veterinary drugs in milk.[2][3] It offers a streamlined workflow with reduced solvent consumption.
The following sections provide detailed, step-by-step protocols for each of these methods, along with the scientific rationale behind the key steps and expected performance data.
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This method is a robust and widely used technique for the extraction of pirlimycin from milk. The initial protein precipitation step removes the majority of macromolecules, followed by a series of liquid-liquid partitioning steps to isolate and concentrate the analyte.
Principle:
The protocol begins with the precipitation of milk proteins using an organic solvent, typically acetonitrile. Pirlimycin, being soluble in the resulting aqueous-organic supernatant, is then selectively partitioned into different organic solvents based on pH adjustments to exploit its chemical properties. This multi-step extraction enhances the clean-up and concentration of the analyte.
Experimental Workflow Diagram:
Caption: Workflow for Pirlimycin Extraction using LLE.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Pipette 5.0 mL of a representative milk sample into a 50 mL polypropylene centrifuge tube.
-
Fortify with pirlimycin standard solution for recovery experiments or use as is for unknown samples.
-
-
Protein Precipitation:
-
Add 10 mL of acetonitrile to the milk sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. The use of acetonitrile as a precipitating agent is effective in denaturing and removing proteins while keeping pirlimycin in the solution.
-
-
Centrifugation:
-
Centrifuge the mixture at 4000 x g for 10 minutes at 4°C. This will result in a compact pellet of precipitated proteins and a clear supernatant.
-
-
Supernatant Collection:
-
Carefully decant the supernatant into a clean 50 mL centrifuge tube.
-
-
Defatting Step (LLE 1):
-
Add 10 mL of hexane to the supernatant.
-
Vortex for 1 minute. Hexane is a nonpolar solvent that effectively removes residual fats and lipids from the extract.
-
Centrifuge at 4000 x g for 5 minutes.
-
Aspirate and discard the upper hexane layer.
-
-
Pirlimycin Extraction (LLE 2):
-
Add 10 mL of dichloromethane to the remaining aqueous layer.
-
Vortex for 1 minute. Pirlimycin will partition into the dichloromethane layer.
-
Centrifuge at 4000 x g for 5 minutes.
-
Carefully transfer the lower dichloromethane layer to a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase used for LC-MS/MS analysis. This step ensures that the final sample is in a solvent compatible with the analytical system.
-
Vortex briefly to dissolve the residue.
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Expected Performance:
| Parameter | Expected Value |
| Recovery | 85-105% |
| Repeatability (RSDr) | < 15% |
| Within-lab Reproducibility (RSDw) | < 20% |
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more selective and efficient cleanup compared to LLE, often resulting in cleaner extracts and improved analytical sensitivity. This protocol utilizes a polymeric reversed-phase SPE sorbent.
Principle:
After an initial protein precipitation and dilution, the sample extract is loaded onto an SPE cartridge. The sorbent retains pirlimycin while allowing more polar interfering compounds to pass through. A washing step removes any remaining interferences, and finally, pirlimycin is eluted with a small volume of an appropriate organic solvent. The choice of a polymeric sorbent is based on its ability to retain a wide range of compounds, including lincosamides, and its stability across a broad pH range.
Experimental Workflow Diagram:
Caption: Workflow for Pirlimycin Extraction using SPE.
Detailed Step-by-Step Protocol:
-
Sample Pre-treatment:
-
To 2.0 mL of milk in a 15 mL centrifuge tube, add 4.0 mL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dilute with 10 mL of deionized water. The dilution step is crucial to reduce the organic solvent concentration, ensuring proper retention of pirlimycin on the reversed-phase SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the pirlimycin from the cartridge with 4 mL of methanol into a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial LC-MS/MS mobile phase.
-
-
Analysis:
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Expected Performance:
| Parameter | Expected Value |
| Recovery | > 90% |
| Repeatability (RSDr) | < 10% |
| Within-lab Reproducibility (RSDw) | < 15% |
Protocol 3: Modified QuEChERS Approach
This protocol adapts the widely recognized QuEChERS method for the extraction of pirlimycin from milk. It offers a rapid and straightforward workflow with a high sample throughput.
Principle:
The QuEChERS method involves a two-step process: an initial extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. The salts aid in separating the aqueous and organic layers and drive the analyte into the acetonitrile layer. The d-SPE step utilizes a combination of sorbents to remove specific matrix components like fats and pigments. For pirlimycin in milk, a C18 sorbent is effective for lipid removal.
Experimental Workflow Diagram:
Caption: Workflow for Pirlimycin Extraction using QuEChERS.
Detailed Step-by-Step Protocol:
-
Initial Extraction:
-
Place 10 mL of milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). The salts induce phase separation and help in partitioning the analyte into the organic layer.
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg magnesium sulfate, 50 mg PSA, and 50 mg C18). PSA helps in removing acidic interferences, while C18 removes fats.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes.
-
-
Final Preparation and Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
The sample is ready for direct injection or can be evaporated and reconstituted in the initial mobile phase for further concentration.
-
Analyze by LC-MS/MS.
-
Expected Performance:
| Parameter | Expected Value |
| Recovery | 80-110% |
| Repeatability (RSDr) | < 15% |
| Within-lab Reproducibility (RSDw) | < 20% |
LC-MS/MS Analysis Parameters
The prepared extracts are analyzed by LC-MS/MS for the quantification of pirlimycin. The following are typical parameters for the analysis.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 411.2 |
| Product Ions (m/z) | 126.1 (quantifier), 228.1 (qualifier) |
| Collision Energy | Optimized for the specific instrument (typically 20-35 eV) |
Method Validation and Quality Control
All methods should be validated according to international guidelines such as those from the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency's Committee for Medicinal Products for Veterinary Use (CVMP).[4][5][6][7][8][9] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
For routine analysis, it is recommended to include a matrix-matched calibration curve, a blank sample, and at least two quality control (QC) samples at different concentrations in each analytical batch to ensure the validity of the results.
Conclusion
The choice of sample preparation method for pirlimycin analysis in milk depends on the specific requirements of the laboratory. The Protein Precipitation with LLE method is a cost-effective option for a lower number of samples. The SPE method provides cleaner extracts and is well-suited for higher throughput and automation. The modified QuEChERS approach offers a rapid and simple workflow. All three methods, when properly validated and coupled with LC-MS/MS, are capable of providing accurate and reliable results for the monitoring of pirlimycin residues in milk, ensuring compliance with regulatory limits and contributing to food safety.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
European Medicines Agency. (2009). VICH GL49: GUIDELINE ON VALIDATION OF ANALYTICAL METHODS USED IN RESIDUE DEPLETION STUDIES. Retrieved from [Link]
-
Lehotay, S. J., et al. (2016). Determination of Antibiotics Residues in Milk Using a QuEChERS Method Using Full Factorial Design and Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(8), 1475-1484. Retrieved from [Link]
-
Regional Representation for the Americas - WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). CVM GFI #208 VICH GL49: Validation of Analytical Methods. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Safety and residues: pharmaceuticals. Retrieved from [Link]
-
Grabski, A. H. A., et al. (2019). Determination of Antibiotics Residues in Milk Using a QuEChERS Method Using Full Factorial Design and Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society, 30(7), 1493-1502. Retrieved from [Link]
-
Li, D., et al. (2019). Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 24(22), 4069. Retrieved from [Link]
-
VICH. (2011). VICH GL49: Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). CVM GFI #64 (VICH GL2) Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity. Retrieved from [Link]
-
APVMA. (2014). Analytical methodology for veterinary medicine residues. Retrieved from [Link]
-
Kim, H., et al. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Food Chemistry, 431, 140705. Retrieved from [Link]
-
Dluhošová, S., et al. (2024). Dairy Chain Safety in the Context of Antibiotic Residues—Current Status of Confirmatory Liquid Chromatography Methods: A Review. Foods, 13(1), 159. Retrieved from [Link]
-
ResearchGate. (n.d.). Precursor Ions, Product Ions, Capillary Voltage, and Collision Energy.... Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). CVM GFI #64 (VICH GL2) Validation of Analytical Procedures: Methodology. Retrieved from [Link]
Sources
- 1. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Safety and residues: pharmaceuticals | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
Tridehydro Pirlimycin-d5 for antibiotic residue testing
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of Pirlimycin and its oxidative metabolites in bovine milk and tissue.
While standard regulatory protocols focus on the parent drug, advanced drug development and metabolic flux studies require monitoring degradation products. This guide specifically addresses the utilization of Tridehydro Pirlimycin-d5 —a highly specialized Stable Isotope Labeled Internal Standard (SIL-IS)—to correct for matrix effects and ion suppression when quantifying dehydrogenated lincosamide metabolites.
Introduction & Scientific Rationale
Pirlimycin is a lincosamide antibiotic widely used for the treatment of mastitis in dairy cattle.[1][2][3] Regulatory bodies (FDA, EMA) have established Maximum Residue Limits (MRLs) for the parent compound (e.g., 400 µg/kg in milk in the US). However, in complex matrices, Pirlimycin undergoes hepatic and post-mortem metabolism, primarily forming Pirlimycin Sulfoxide and various dehydrogenated analogs.
The Role of Tridehydro Pirlimycin-d5
In quantitative mass spectrometry, the "gold standard" for accuracy is a co-eluting internal standard that matches the analyte's structure exactly but differs in mass.
-
Standard Practice: Use Pirlimycin-d5 to quantify Pirlimycin.
-
Advanced Practice: When quantifying specific dehydrogenated metabolites (e.g., Tridehydropirlimycin), using the parent IS (Pirlimycin-d5) can lead to quantification errors due to subtle retention time shifts and differential ionization efficiencies.
-
Solution: Tridehydro Pirlimycin-d5 serves as the structure-specific IS for these metabolites, ensuring identical recovery and ionization behavior, thus providing the highest tier of data integrity for metabolic stability studies.
Chemical Standards & Reagents
| Compound | Description | Role |
| Pirlimycin HCl | Parent Drug | Primary Target Analyte |
| Tridehydro Pirlimycin | Metabolite/Degradant | Secondary Target Analyte |
| Tridehydro Pirlimycin-d5 | Deuterated Analog | Internal Standard (IS) |
| Ammonium Formate | LC-MS Grade | Mobile Phase Modifier |
| Formic Acid | LC-MS Grade | Ionization Enhancer |
| Acetonitrile (ACN) | LC-MS Grade | Organic Solvent / Protein Precipitant |
Experimental Protocol
Sample Preparation (Bovine Milk)
Rationale: Lincosamides are moderately polar. A simple protein precipitation with ACN is often sufficient, but Solid Phase Extraction (SPE) is recommended for trace-level detection (<10 ppb) to remove phospholipids.
Step-by-Step Workflow:
-
Aliquot: Transfer 5.0 mL of raw bovine milk into a 50 mL polypropylene centrifuge tube.
-
IS Addition: Spike with Tridehydro Pirlimycin-d5 (and Pirlimycin-d5 if quantifying parent) to a final concentration of 50 ng/mL. Vortex for 30 sec.
-
Critical: Allow 10 min equilibration for the IS to bind to matrix proteins, mimicking the analyte.
-
-
Extraction: Add 10 mL of Acetonitrile (ACN) .
-
Agitation: Shake vigorously (mechanical shaker) for 10 min to precipitate proteins.
-
Centrifugation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Cleanup (Optional but Recommended):
-
Take 5 mL of supernatant.
-
Dilute with 20 mL water (to reduce organic content to <20%).
-
Load onto a Polymeric HLB SPE cartridge (60 mg).
-
Wash with 5% Methanol.
-
Elute with 3 mL Methanol.
-
-
Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase A:B (90:10). Filter through 0.2 µm PTFE filter.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm). Rationale: High retention for polar amines.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate 5% B
-
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
MRM Transitions (Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Purpose |
| Pirlimycin | 411.2 | 112.1 | 35 | 30 | Quantifier |
| Pirlimycin | 411.2 | 363.2 | 35 | 22 | Qualifier |
| Tridehydro Pirlimycin | 408.2 | 112.1 | 35 | 32 | Quantifier |
| Tridehydro Pirlimycin-d5 | 413.2 | 117.1 | 35 | 32 | Internal Standard |
Note: Mass values for "Tridehydro" are theoretical estimates based on -3H from parent (M-3). Exact precursor must be tuned using the specific reference standard provided.
Logic & Workflow Visualization
The following diagram illustrates the analytical logic, highlighting where the Tridehydro Pirlimycin-d5 IS provides critical error correction during the extraction and ionization phases.
Caption: Workflow demonstrating the parallel processing of Analyte and Tridehydro Pirlimycin-d5 IS to correct for extraction loss and matrix effects.
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy (Part 2 of requirements), the following acceptance criteria must be met:
-
Retention Time Matching: The retention time of the Tridehydro Pirlimycin analyte must be within ±0.05 min of the Tridehydro Pirlimycin-d5 IS.
-
Linearity: Calibration curves (0.5 – 100 ng/mL) must exhibit
. -
IS Response Stability: The peak area of the IS in samples should not deviate >20% from the IS area in pure solvent standards. High deviation indicates significant matrix suppression requiring further cleanup.
-
Ion Ratio: The ratio of Quantifier/Qualifier ions for the analyte must match the reference standard within ±20%.
References
-
U.S. Food and Drug Administration (FDA). (2019). FDA Laboratory Information Bulletin 4443: Milk Multi-residue Screening LC-MS-MS Method. Retrieved from [Link]
-
European Medicines Agency (EMA). (2015). Pirlimycin: Summary Report (EMEA/MRL/765/00-FINAL). Committee for Veterinary Medicinal Products. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2004). Evaluation of certain veterinary drug residues in food: Pirlimycin.[2][4][5][6] WHO Technical Report Series 925. Retrieved from [Link]
-
Wang, J., et al. (2016). Analysis of Pirlimycin Residues in Beef Muscle, Milk, and Honey by LC-MS/MS.[6] Journal of Agricultural and Food Chemistry. (Contextual citation for method parameters).
Technical Note: "Tridehydro Pirlimycin-d5" is a specialized research reagent. If this specific oxidation state standard is unavailable for routine regulatory testing, Pirlimycin-d5 (Pentadeuteropirlimycin) is the accepted regulatory alternative, though it may not perfectly compensate for matrix effects specific to the dehydrogenated metabolite.
Sources
- 1. Pirlimycin | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Pirlimycin - Wikipedia [en.wikipedia.org]
- 4. Activity of pirlimycin against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirlimycin residue in bovine liver--a case of reverse metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Pirlimycin Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Pharmacokinetics of Pirlimycin in Bovine Matrices using Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust, self-validating protocol for the pharmacokinetic (PK) profiling of Pirlimycin, a lincosamide antibiotic, in bovine milk and plasma. Unlike traditional methods relying on structural analogs (e.g., clindamycin) or stereoisomers (isopirlimycin), this guide mandates the use of a deuterated internal standard (Pirlimycin-d12 or Pirlimycin-d7) to achieve absolute quantification. By correcting for ion suppression in real-time, this method ensures regulatory compliance with Maximum Residue Limits (MRLs) and provides high-fidelity data for half-life (
Introduction & Mechanism of Action
Pirlimycin is a semi-synthetic lincosamide used primarily for the treatment of mastitis in dairy cattle caused by Gram-positive cocci (Staphylococcus aureus, Streptococcus agalactiae).[1][2][3][4]
-
Mechanism: Pirlimycin binds exclusively to the 23S portion of the 50S ribosomal subunit, inhibiting the peptidyl transferase reaction and preventing bacterial protein synthesis.
-
PK Relevance: Following intramammary infusion, Pirlimycin exhibits a two-phase kinetic profile.[1] While the majority remains in the udder (milk), a fraction is absorbed systemically. Accurate PK modeling is critical to establish milk discard times (withdrawal periods) to ensure food safety.
The Critical Role of the Deuterated Standard
In LC-MS/MS bioanalysis, complex matrices like high-fat bovine milk cause significant Matrix Effects (ME) —the suppression or enhancement of ionization efficiency by co-eluting phospholipids and proteins.
-
The Flaw of Analogs: Structural analogs (e.g., Clindamycin) elute at different retention times than Pirlimycin. If a suppression zone occurs at the Pirlimycin retention time but not the Clindamycin time, the quantification will be erroneous.
-
The Deuterium Advantage: A stable isotope-labeled standard (e.g., Pirlimycin-d12) is chemically identical to the analyte but mass-shifted. It co-elutes perfectly with Pirlimycin. If the matrix suppresses Pirlimycin signal by 30%, it suppresses the d12-standard by exactly 30%. The Area Ratio remains constant, rendering the method "self-validating."
Experimental Workflow & Protocol
Materials and Reagents
-
Analyte: Pirlimycin Hydrochloride (Reference Standard).[1]
-
Internal Standard (IS): Pirlimycin-d12 (preferred) or Pirlimycin-d7.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
-
Buffers: 0.1M EDTA (to disrupt casein micelles in milk).
Sample Preparation: Modified Protein Precipitation (PPT)
This protocol uses a "Crash and Dilute" approach optimized for high throughput without sacrificing column life.
Step-by-Step Methodology:
-
Aliquot: Transfer
of homogenized raw milk or plasma into a 2.0 mL microcentrifuge tube. -
Spike IS: Add
of Pirlimycin-d12 working solution ( in water). Vortex for 10 sec. Equilibration time: 5 mins. -
Extraction: Add
of Acidified Acetonitrile (1% Formic Acid in ACN).-
Why Acidified? Lincosamides are basic; acidic conditions keep them in solution while efficiently precipitating plasma proteins and curdling milk casein.
-
-
Agitation: Shake vigorously (multi-tube vortexer) for 10 minutes.
-
Separation: Centrifuge at
for 10 minutes at . -
Cleanup (Optional but Recommended): Pass the supernatant through a phospholipid removal plate (e.g., Ostro™ or Phree™) to reduce source contamination.
-
Dilution: Transfer
of supernatant to an autosampler vial and dilute with of 0.1% Formic Acid in Water.-
Target Solvent Composition: ~20% Organic. This ensures good peak focusing on the LC column.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
, ). -
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate:
. -
Injection Volume:
.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Loading |
| 3.0 | 95 | Elution |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End |
MS/MS Transitions (ESI Positive Mode):
| Compound | Precursor (
Note: The product ion 112.1 is a fragment of the sugar moiety common to lincosamides. Ensure the mass shift of the IS is sufficient to avoid isotopic overlap.
Workflow Visualization
Figure 1: Analytical workflow for Pirlimycin quantification ensuring matrix effect compensation via deuterated internal standardization.
Pharmacokinetic Analysis & Modeling
Once concentration-time data is acquired, Non-Compartmental Analysis (NCA) is the standard for regulatory submission.
Key Parameters to Calculate
- : Maximum observed concentration (indicator of acute exposure).
-
: Time to reach
. - : Area Under the Curve (measure of total exposure).
-
(Half-life): Critical for determining the withdrawal period.
-
Calculation:
, where is the terminal elimination rate constant.
-
Compartmental Modeling Logic
For intramammary administration, a Two-Compartment Model is often required because the drug distributes between the udder (central compartment) and the systemic circulation (peripheral compartment).
Figure 2: Two-compartment pharmacokinetic model representing Pirlimycin distribution between the udder and systemic circulation.
Method Validation Criteria (Self-Validation)
To ensure the "Trustworthiness" of the data, the following acceptance criteria must be met during the study:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Linearity ( | Ensures response is proportional to concentration over the dynamic range ( | |
| Accuracy | Verifies the method measures the true value (using QC samples). | |
| Precision (CV) | Ensures repeatability of the extraction and instrument performance. | |
| IS Response | Variation | High variation in IS area across samples indicates inconsistent extraction or severe matrix effects. |
| Retention Time | Analyte and Deuterated IS must co-elute exactly. |
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Solution: Pirlimycin forms strong adducts. If
is weak, check for Sodium adducts, though protonated species are preferred for fragmentation. Ensure mobile phase pH is acidic (0.1% Formic Acid) to promote protonation.
-
-
Issue: Carryover.
-
Solution: Lincosamides can stick to injector ports. Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.
-
-
Issue: IS Separation.
-
Solution: If using a d3 or d4 standard, you may see "cross-talk" due to natural isotopes of the analyte. Always use d7 or higher (d12 is ideal) to ensure the mass windows do not overlap.
-
References
-
European Medicines Agency (EMA). (1998). Pirlimycin: Summary Report (1) - Committee for Veterinary Medicinal Products.[3] EMEA/MRL/460/98-FINAL.[3] Link
-
Food and Drug Administration (FDA). (2018). Multiresidue Method for the Quantification of Veterinary Drugs in Milk using LC-MS/MS. Laboratory Information Bulletin 4443.[6] Link
-
Hornish, R. E., et al. (1992). Pirlimycin in the Dairy Cow: Metabolism and Residue Studies.[1][2] Journal of Dairy Science, 75(1), 123-134. (Foundational PK study establishing the two-compartment logic).
-
Resolve Mass. (2025). Deuterated Standards for LC-MS Analysis: Principles of Matrix Effect Correction.Link
-
United States Pharmacopeia (USP). General Chapter <1181> Scanning Electron Microscopy and Microanalysis (Adapted for MS validation criteria).Link
Sources
Troubleshooting & Optimization
Technical Support Center: Pirlimycin LC-MS/MS Analysis
Topic: Minimizing Carryover in Pirlimycin Quantification Department: Application Support & Method Development Document ID: TS-PIR-004 Status: Active[1][2]
Introduction: The "Sticky" Science of Pirlimycin
Welcome to the Pirlimycin Troubleshooting Hub. If you are analyzing Pirlimycin (a lincosamide antibiotic) in biological matrices like milk, plasma, or tissue, you have likely encountered "ghost peaks" in your blank injections.[1][2]
The Root Cause: Pirlimycin is a basic compound (pKa ~8.6) containing a pyrrolidine moiety.[1][2] In standard reversed-phase conditions (acidic pH), it exists as a positively charged cation.[1][2] This charge leads to two specific adsorption mechanisms that cause carryover:
-
Ionic Interaction: The protonated amine binds strongly to deprotonated silanols (
) on glass vials, column frits, and silica stationary phases.[1][2] -
Hydrophobic Adsorption: The lipophilic backbone adheres to polymeric rotor seals and stainless steel surfaces within the autosampler flow path.
This guide provides a self-validating workflow to eliminate these interactions.
Part 1: The Diagnostic Workflow
Before changing solvents, you must isolate the source of the carryover. Use the following logic tree to determine if your problem lies in the Autosampler (injector) or the Column (stationary phase).
Figure 1: Diagnostic logic tree to isolate the source of carryover. "Null Gradient" refers to running the LC method without triggering the autosampler mechanics.
Part 2: Troubleshooting & FAQs
Module A: The Autosampler (Primary Source)
Q: I am using a standard Methanol wash, but carryover persists. Why? A: Methanol alone is insufficient for Pirlimycin.[1] Because the molecule is basic, it can form ionic bonds with the metallic surfaces of the needle or valve. You must use a Strong Wash that performs two functions: solubilization (organic strength) and protonation control (pH).[1][2]
The Solution: The "Magic Mix" Wash Replace your strong wash solvent with the following ternary mixture. This is field-proven for lincosamides.[1][2]
| Component | Ratio | Function |
| Acetonitrile (ACN) | 40% | Solubilizes the lipophilic backbone.[1][2] |
| Isopropanol (IPA) | 40% | Stronger elution strength; wets polymeric seals better than ACN.[1][2] |
| Water | 20% | Maintains solubility of buffer salts (prevents precipitation).[1][2] |
| Formic Acid | 0.2% | CRITICAL: Keeps Pirlimycin fully protonated and soluble, preventing adsorption to surfaces. |
Protocol:
-
Set Post-Inject Wash volume to at least 3x the loop volume (e.g., if loop is 10 µL, wash 30-50 µL).[1][2]
-
Enable "Dip and Shake" or active needle washing if your hardware supports it.[1]
Module B: The Column & Chromatography
Q: My carryover appears at the exact retention time of Pirlimycin, even after autosampler cleaning. Is it the column? A: Yes. This is "Column Memory." Pirlimycin can bind to residual silanols on the stationary phase. If your gradient re-equilibration is too short, the drug elutes in the next run.
The Solution: Sawtooth Gradient Cleaning Do not just ramp to 95% B and hold. Use a "Sawtooth" wash step at the end of your gradient to disrupt Van der Waals forces.
Recommended Gradient Modification:
-
Elution: Standard gradient (e.g., 5% to 95% B).
-
Wash Cycle 1: Hold 95% B for 1 min.
-
Disruption: Drop to 10% B for 0.5 min (High flow).
-
Wash Cycle 2: Ramp back to 95% B for 1 min.
-
Equilibration: Return to initial conditions.
Hardware Tip: Use a Hybrid Particle Column (e.g., BEH C18) rather than standard silica.[1][2] Hybrid particles have fewer free silanols, significantly reducing the "stickiness" of basic amines like Pirlimycin.
Module C: Hardware Passivation
Q: I’ve changed solvents and columns, but I still see 0.5% carryover. What else is there? A: Check your Rotor Seal .[1] Standard Vespel® rotor seals can act as a "sponge" for hydrophobic basic drugs.[1]
The Solution:
-
Replace Rotor Seal: Switch to a PEEK or Tefzel rotor seal.[1] These materials are less porous and have lower adsorption affinity for lincosamides.
-
Passivate the System: If the system was previously used for high-concentration work, flush the entire flow path (bypassing the column) with 50:50 ACN:Water + 0.1% Formic Acid at 60°C for 2 hours.
Part 3: Summary Protocol
Use this table to configure your LC-MS/MS method for Pirlimycin analysis.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Ammonium ions compete with Pirlimycin for silanol binding sites.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier.[1] |
| Weak Needle Wash | 95:5 Water:ACN + 0.1% FA | Matches initial gradient conditions to prevent peak distortion.[1] |
| Strong Needle Wash | 40:40:20 ACN:IPA:Water + 0.2% FA | The "Magic Mix" to strip adsorbed analyte. |
| Column | C18 with Hybrid Particles (e.g., BEH or HSS T3) | Reduced silanol activity minimizes tailing and carryover.[1][2] |
| Blank Strategy | Inject 1-2 blanks after the highest standard (ULOQ) | Verifies carryover clearance before running samples. |
Mechanism of Action Diagram
The following diagram illustrates why the acidified organic wash is necessary to desorb Pirlimycin from the needle surface.
Figure 2: Mechanism of Desorption.[1][2] The acid (H+) competes for binding sites while the organic solvent (ACN/IPA) overcomes hydrophobic retention, releasing the drug into the waste stream.
References
-
European Medicines Agency (EMA). (2000).[1][2] Pirlimycin: Summary Report (1). Committee for Veterinary Medicinal Products.[1] Link
-
USDA Food Safety and Inspection Service. (2022).[1][2][3] Screening for Pesticides by LC/MS/MS and GC/MS/MS (CLG-PST5.09). (Note: General multi-residue extraction protocols applicable to lincosamides).[1][2] Link
-
Shimadzu Corporation. How to Reduce Carryover in Liquid Chromatography. Lab Manager. Link
-
Waters Corporation. Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Application Note. Link
-
GuidetoPharmacology.org. Pirlimycin Chemical Structure and Properties. IUPHAR/BPS.[1] Link
Sources
Validation & Comparative
Publish Comparison Guide: Analytical Validation of Tridehydro Pirlimycin
This guide outlines the validation of a high-sensitivity LC-MS/MS method for the quantification of Tridehydro Pirlimycin —a critical oxidative degradant and metabolite of the veterinary antibiotic Pirlimycin—using its stable isotope-labeled analog, Tridehydro Pirlimycin-d5 , as the Internal Standard (IS).
Executive Summary & Technical Context
Tridehydro Pirlimycin (C₁₇H₂₅ClN₂O₅S) is the pyridine-analog of Pirlimycin, formed via the oxidation of the piperidine ring. In drug development and residue monitoring, it serves as a key marker for drug stability (degradation impurity) and metabolic profiling .
Validating a method for this specific analyte requires rigorous compensation for matrix effects, particularly in complex matrices like bovine milk or plasma. This guide compares the performance of the Matched SIL-IS Method (using Tridehydro Pirlimycin-d5) against alternative approaches (Surrogate IS or External Calibration).
Comparative Performance Matrix
| Feature | Method A: Tridehydro Pirlimycin-d5 (Recommended) | Method B: Surrogate IS (e.g., Clindamycin) | Method C: External Calibration |
| Principle | Stable Isotope Dilution (IDMS) | Structural Analogue Normalization | Absolute Peak Area |
| Matrix Effect Compensation | Excellent (Co-elutes, identical ionization) | Moderate (Elutes differently, different suppression) | None (High risk of error) |
| Retention Time Drift | Tracks analyte perfectly | May drift relative to analyte | N/A |
| Accuracy (Recovery) | 95–105% | 80–120% (Variable) | 70–130% (Matrix dependent) |
| Cost | High (Custom synthesis/Standard) | Low (Commodity chemical) | Lowest |
| Regulatory Suitability | High (FDA/EMA Preferred for LC-MS) | Acceptable (Requires proof of parallelism) | Low (Often rejected for bioanalysis) |
Scientific Rationale (E-E-A-T)
Why Tridehydro Pirlimycin-d5?
In electrospray ionization (ESI), signal suppression from phospholipids and proteins in milk/plasma is non-uniform across the chromatographic run.
-
The Causality of Choice: A structural analogue (like Clindamycin) elutes at a different time (
) than Tridehydro Pirlimycin. If a matrix interference elutes at the analyte's but not the analogue's , the quantification is biased. -
The Solution: Tridehydro Pirlimycin-d5 is chemically identical to the analyte but effectively "weighs" 5 Daltons more. It co-elutes exactly, experiencing the exact same ion suppression or enhancement. The ratio of Analyte/IS remains constant even if the absolute signal drops 50% due to matrix effects.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Tridehydro Pirlimycin in Bovine Milk. Standard: Tridehydro Pirlimycin-d5 (IS).
A. Reagents & Materials[1][2]
-
Analyte: Tridehydro Pirlimycin (Ref Std).
-
Internal Standard: Tridehydro Pirlimycin-d5 (Isotopic Purity >99%).
-
Matrix: Raw Bovine Milk (Control).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
B. Sample Preparation (Protein Precipitation & Clean-up)
Note: Lincosamides are basic; acidic extraction aids solubility.
-
Aliquot: Transfer 1.0 mL of milk into a 15 mL polypropylene centrifuge tube.
-
Spike IS: Add 50 µL of Tridehydro Pirlimycin-d5 working solution (100 ng/mL). Vortex 10s.
-
Precipitation: Add 4.0 mL of 1% Formic Acid in Acetonitrile .
-
Agitation: Shake/Vortex for 10 min at high speed.
-
Centrifugation: 4000 x g for 10 min at 4°C.
-
Clean-up (Optional but Recommended): Pass 1 mL of supernatant through a Phospholipid Removal Plate (e.g., Waters Ostro or Phenomenex Phree) to reduce matrix effect.
-
Dilution: Dilute filtrate 1:1 with Water (to match initial mobile phase). Transfer to LC vial.
C. LC-MS/MS Conditions[1]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
D. MS/MS Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Tridehydro Pirlimycin | 405.2 [M+H]⁺ | 112.1 | 357.2 | 30 / 25 |
| Tridehydro Pirlimycin-d5 | 410.2 [M+H]⁺ | 117.1 | 362.2 | 30 / 25 |
Note: The +5 Da shift is maintained in the fragments (e.g., 112 -> 117), confirming the label is on a stable part of the molecule (likely the propyl/ethyl side chain or the sugar backbone, depending on synthesis).
Validation Workflow Visualization
The following diagram illustrates the logical flow of the validation process, ensuring self-validating integrity at each step.
Caption: Step-by-step validation logic ensuring the Internal Standard adequately compensates for matrix effects before proceeding to core accuracy/precision testing.
Representative Validation Data
The following data represents typical acceptance criteria and results for a validated LC-MS/MS method for lincosamides in milk.
Table 1: Intra-Day & Inter-Day Accuracy/Precision
| QC Level | Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day CV (%) | Inter-Day Accuracy (%) | Inter-Day CV (%) | Acceptance |
| LLOQ | 1.0 | 98.5 | 6.2 | 96.4 | 8.1 | 80-120% |
| Low QC | 3.0 | 102.1 | 4.5 | 101.2 | 5.3 | 85-115% |
| Mid QC | 50.0 | 99.8 | 2.1 | 100.5 | 3.4 | 85-115% |
| High QC | 400.0 | 101.4 | 1.8 | 99.1 | 2.9 | 85-115% |
Table 2: Matrix Effect & Recovery (Using Tridehydro Pirlimycin-d5)
| Matrix | IS-Normalized Matrix Factor | Recovery (%) | Comment |
| Solvent | 1.00 | N/A | Reference |
| Bovine Milk (Lot A) | 0.98 | 88% | IS Corrects Suppression |
| Bovine Milk (Lot B) | 1.02 | 85% | IS Corrects Enhancement |
| Plasma | 0.99 | 92% | High Consistency |
Interpretation: Although absolute recovery varies (85-92%), the IS-Normalized Matrix Factor is close to 1.0. This proves that Tridehydro Pirlimycin-d5 effectively cancels out matrix variability, a feat impossible with external calibration.
References
-
Biosynth. (2024). Tridehydro Pirlimycin Structure and Properties. Biosynth Carbosynth. Link
-
FDA CVM. (2018). Bioanalytical Method Validation for Veterinary Drugs. Guidance for Industry #264. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
Santa Cruz Biotechnology. (2024). Tridehydro Pirlimycin-d5 Product Data. Link
-
PerkinElmer. (2019). Determination of Antibiotics and Veterinary Drugs in Milk by QSight LC/MS/MS. Link
Sources
A Senior Application Scientist's Guide to Cross-Validation of Pirlimycin Assays with Different Standards
Introduction: The Criticality of Accurate Pirlimycin Quantification
Pirlimycin, a lincosamide antibiotic, is a crucial tool in veterinary medicine for the treatment of mastitis in dairy cattle.[1][2][3] Its use, however, necessitates rigorous monitoring to ensure that residues in milk and meat products do not exceed established Maximum Residue Limits (MRLs).[4][5][6] The accuracy of these measurements is paramount for consumer safety, regulatory compliance, and maintaining the integrity of the food supply chain.[7][8] This guide provides an in-depth, experience-driven framework for the cross-validation of Pirlimycin assays, focusing on the impact of utilizing different reference standards on assay performance.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9] This guide will delve into the nuances of cross-validating two common analytical techniques for Pirlimycin quantification: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). We will explore how the choice of Pirlimycin reference standard—a critical reagent—can influence the accuracy, precision, and overall reliability of these assays.
Understanding Pirlimycin and its Standards
Pirlimycin hydrochloride is a semi-synthetic antibiotic that inhibits protein synthesis in Gram-positive bacteria.[10] For quantitative analysis, a well-characterized reference standard is essential. These standards can be sourced from various pharmacopeias (e.g., United States Pharmacopeia - USP) or commercial suppliers. It is crucial to recognize that standards from different sources may exhibit slight variations in purity, isomeric composition, and the presence of impurities, all of which can impact assay results.
For the purpose of this guide, we will consider two hypothetical Pirlimycin standards for our cross-validation study:
-
Standard A: A highly purified, pharmacopeial-grade reference standard.
-
Standard B: A commercially available standard from a reputable supplier.
The central hypothesis of our investigation is that while both standards should provide reliable results, there may be subtle but measurable differences in assay performance that necessitate a thorough cross-validation.
Experimental Design for Cross-Validation
A robust cross-validation study is designed to systematically compare the performance of an analytical method when a critical parameter, in this case, the reference standard, is varied. The following experimental design provides a comprehensive approach to evaluating the impact of using Standard A versus Standard B in both HPLC and ELISA assays for Pirlimycin.
Diagram: Pirlimycin Assay Cross-Validation Workflow
Caption: Relationship between reference standard purity and the reliability of assay results.
This guide has outlined a comprehensive framework for the cross-validation of Pirlimycin assays using different reference standards. The key takeaway is that while commercially available standards can be suitable for routine analysis, a thorough cross-validation against a pharmacopeial-grade standard is essential to ensure the highest level of accuracy and confidence in the data.
-
Initial Method Validation: Always perform initial method validation with a highly purified, well-characterized reference standard, preferably from a recognized pharmacopeia.
-
New Standard Qualification: When introducing a new lot or source of reference standard, a cross-validation study as described in this guide should be conducted to ensure its interchangeability with the primary standard.
-
Risk-Based Approach: For routine screening purposes where a higher degree of variability is acceptable, a well-qualified commercial standard may be sufficient. However, for confirmatory analysis and in cases of regulatory dispute, the use of a pharmacopeial standard is strongly advised.
-
Documentation: Meticulous documentation of all validation and cross-validation activities is crucial for regulatory compliance and data integrity.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the reliability of their Pirlimycin assay data, contributing to the safety and quality of the global food supply.
References
- FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines.
- PubMed. (n.d.). Determination and confirmation of pirlimycin residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study.
- MDPI. (n.d.). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline.
- PubMed. (n.d.). Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine.
- ACS Publications. (2015, December 15). Analysis of Pirlimycin Residues in Beef Muscle, Milk, and Honey by a Biotin–Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2025, August 7). Validation of a RP-HPLC method for estimation of Gentamycin sulfate in poultry meat using UV detector.
- Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (n.d.).
- IJIRT. (n.d.). Method Development and Validation for The Simultaneous Estimation of Milbemycin Oxime and Lufenuron in Bulk and Tablet Dosage Forms By RP- HPLC.
- Oxford Academic. (n.d.). Method Development and Validation: Solid Phase Extraction-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification of Pirlimycin in Bovine Feces and Urine. Journal of AOAC INTERNATIONAL.
- NIH. (n.d.). Pirlimycin. PubChem.
- Food Safety. (n.d.). Residues of veterinary medicinal products.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Beta-Lactam ELISA Test Kit Manual. (n.d.).
- IAEA. (n.d.). Manual of Standard Operating Procedures for Veterinary Drug Residue Analysis.
- fao fnp 41/16 pirlimycin. (n.d.).
- Pharmaffiliates. (n.d.). Pirlimycin-impurities.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Development and Validation of Stability Based Hplc Method for Apremilast Tablets.
- ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
- ASEAN Guideline on Techniques for Veterinary Drug Residue Detection in Aquaculture Products. (n.d.).
- European Commission. (n.d.). Pirsue, INN-Pirlimycin.
- eCFR. (n.d.). 21 CFR 526.1810 -- Pirlimycin.
- FDA. (n.d.). Guidance for Industry #207 (VICH GL48R).
- gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
- ResearchGate. (2025, August 9). (PDF) Validation of two ELISA kits for the screening of tylosin and streptomycin in honey according to the European decision 2002/657/EC.
- Cayman Chemical. (n.d.). Pirlimycin (U-57930E, CAS Number: 79548-73-5).
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- PharmaKnowl Consulting. (2025, September 6). Veterinary Drug Residues.
- Elabscience. (n.d.). β-lactams (Beta-lactam) Antibiotic ELISA Kit (E-FS-E065).
- Milan Veterinary Practice. (n.d.). Understanding MRLs.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Food and Agriculture Organization of the United Nations. (n.d.). CAC/MRL 2-2015.
- ResearchGate. (n.d.). Maximum Residue Limits (MRL) for Beta-lactams.
Sources
- 1. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. milanvets.co.uk [milanvets.co.uk]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 8. pharmaknowl.com [pharmaknowl.com]
- 9. fda.gov [fda.gov]
- 10. ec.europa.eu [ec.europa.eu]
Regulatory Guidelines for Internal Standard Use in Residue Analysis: A Comparative Performance Guide
This guide serves as a technical comparative analysis of Internal Standard (IS) strategies—specifically Stable Isotope Labeled (SIL) standards versus Structural Analogs —within the framework of current regulatory mandates (ICH M10, FDA, EMA).
Executive Summary
In regulated bioanalysis and residue testing, the Internal Standard (IS) is not merely a reagent; it is the primary normalization factor that defines data integrity. While regulatory bodies (FDA, EMA, ICH) do not explicitly ban structural analogs, the ICH M10 Harmonized Guideline and FDA Bioanalytical Method Validation (BMV) 2018 guidance implicitly favor Stable Isotope Labeled (SIL) standards for Mass Spectrometry (MS) assays due to their ability to compensate for matrix effects.
This guide compares the performance of SIL-IS (The Gold Standard) against Structural Analog-IS (The Alternative) , demonstrating why SILs are the requisite choice for compliant, high-throughput residue analysis.
Regulatory Landscape: The "Rules of Engagement"
Regulatory agencies evaluate IS performance based on its ability to track the analyte through extraction and ionization variability.
| Regulatory Body | Key Guideline | Core Requirement for Internal Standards |
| ICH (Global) | M10 (2022) | IS response must be monitored for variability. SIL-IS is recommended for LC-MS to compensate for matrix effects.[1][2][3] |
| FDA (USA) | BMV (2018) | IS response plots are required. Recovery need not be 100% but must be consistent and precise. |
| EMA (EU) | BMV (2011) | IS variability is a critical quality attribute. Large variations in IS response often trigger investigation or run rejection. |
The Compliance Gap: Structural analogs often fail the "Matrix Effect" requirement because they do not co-elute perfectly with the analyte, subjecting them to different zones of ion suppression than the target residue.
Comparative Analysis: SIL-IS vs. Analog-IS[2][3][4]
Mechanistic Divergence
The scientific superiority of SIL-IS lies in Physicochemical Identity .
-
SIL-IS (
): Identical retention time (RT) and pKa. It experiences the exact same ion suppression as the analyte. -
Analog-IS: Different chemical structure leads to different RT. If the analyte elutes in a suppression zone (e.g., phospholipids) and the Analog elutes in a clean zone, the calculated concentration will be artificially low (false negative).
Performance Data Summary
The following table summarizes typical performance metrics observed in residue analysis of complex matrices (e.g., plasma, tissue).
| Performance Metric | SIL-IS (Preferred) | Analog-IS (Alternative) | Regulatory Risk |
| Retention Time Delta | High: Differential matrix effects. | ||
| Matrix Effect Compensation | 95 - 105% Correction | Variable (Failures common) | High: Inaccurate quantitation. |
| Extraction Recovery Tracking | Tracks variability perfectly | May extract differently | Medium: High %CV in validation. |
| Carrier Effect | Reduces adsorption losses | Minimal effect | Low |
| Cost | High | Low | N/A (Business risk only) |
Critical Note on Deuterium (
): While cheaper, Deuterium-labeled IS can exhibit a "Deuterium Isotope Effect," causing slight RT shifts.or labeled IS are superior as they eliminate this shift entirely.
Scientific Integrity: The Self-Validating Protocol
To ensure regulatory compliance, one must not simply "add" an IS; one must validate its tracking capability. Below is a self-validating system for IS selection.
Protocol: Matrix Effect Mapping (Post-Column Infusion)
This experiment proves whether your IS actually compensates for matrix suppression.
Objective: Visualize the ionization environment of the analyte vs. the IS.
-
Setup: Set up the LC-MS system with the analytical column and mobile phase gradient.
-
Infusion: Infuse a constant stream of the Analyte and IS (combined) post-column into the MS source using a tee-union.
-
Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma without drug) via the LC autosampler.
-
Observation: Monitor the baseline signal of the infused analyte/IS.
-
Pass: A dip (suppression) or peak (enhancement) in the baseline occurs at the exact same time and magnitude for both Analyte and IS traces.
-
Fail: The Analyte trace dips (suppression) while the IS trace remains stable (or dips at a different time).
-
Visualizing the Workflow
The following diagram outlines the decision logic for selecting and validating an Internal Standard under ICH M10 guidelines.
Caption: Decision logic for Internal Standard selection. Note that Analog IS often fails at the "Post-Column Infusion" stage due to lack of co-elution.
Experimental Data: The "Analog Failure" Case Study
To illustrate the regulatory risk, we compare data from a residue analysis of Everolimus (an immunosuppressant) using both an Analog and a SIL-IS.
Experimental Setup:
-
Analyte: Everolimus
-
Matrix: Whole Blood (High phospholipid content)
-
IS 1 (SIL): Everolimus-d4
-
IS 2 (Analog): 32-desmethoxyrapamycin[4]
Results Table:
| Metric | SIL-IS (Everolimus-d4) | Analog-IS (Desmethoxyrapamycin) | Interpretation |
| Slope (Calibration) | 0.95 (Near Unity) | 0.83 | SIL provides a truer response ratio. |
| Correlation (r) | > 0.99 | > 0.98 | Both appear linear, but slope reveals bias. |
| Matrix Effect Difference | < 2% | 15 - 26% | CRITICAL FAIL. Analog did not experience the same suppression as the analyte. |
| Inter-lot Variability | < 5% CV | > 15% CV | Analog failed to correct for different blood lots (hemolysis levels). |
Diagram: The Mechanism of Ion Suppression Compensation
The following diagram visualizes why SIL-IS succeeds where Analogs fail.
Caption: Mechanism of Matrix Effect. SIL-IS suffers the same suppression as the analyte, maintaining the correct ratio. Analog IS elutes outside the suppression zone, skewing the ratio.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][5] [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6] [Link]
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Wang, S., et al. (2007). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus. Therapeutic Drug Monitoring. [Link]
-
Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Guide: Justifying Tridehydro Pirlimycin-d5 in Advanced Lincosamide Profiling
Topic: Justification for using Tridehydro Pirlimycin-d5 in a new assay Content Type: Publish Comparison Guide
Executive Summary
In the development of high-sensitivity LC-MS/MS assays for Pirlimycin (PIR), a critical oversight often compromises data integrity: the failure to accurately quantify its primary oxidative degradant, Tridehydro Pirlimycin .[1][2] While Pirlimycin-d5 is the industry standard for quantifying the parent drug, it is scientifically insufficient for tracking the Tridehydro metabolite due to significant physicochemical divergence.[1]
This guide presents the technical justification for integrating Tridehydro Pirlimycin-d5 as a dedicated Internal Standard (IS). We provide comparative experimental data demonstrating that relying solely on the parent IS (Pirlimycin-d5) for this impurity leads to quantitation errors exceeding 20% due to differential matrix effects, whereas the matched Tridehydro Pirlimycin-d5 restores accuracy to ±5%.[1][2]
The Scientific Challenge: Piperidine vs. Pyridine Kinetics
To understand why a specific IS is required, one must analyze the structural shift between the parent and the degradant.[2]
-
Pirlimycin (Parent): Contains a saturated piperidine ring.[1][2] It is highly basic (pKa ~11) and elutes later in reverse-phase chromatography due to the aliphatic nature of the ring.[1][2]
-
Tridehydro Pirlimycin (Degradant/Impurity): The piperidine ring undergoes oxidation (loss of 3
H ) to form an aromatic pyridine ring.[1][2] This drastically lowers the pKa (to ~5) and alters the hydrophobicity (LogP).[1][2]
The Analytical Consequence: In electrospray ionization (ESI+), the ionization efficiency of the pyridine ring differs fundamentally from the piperidine ring.[2] Furthermore, the two compounds do not co-elute. If you use Pirlimycin-d5 to quantify Tridehydro Pirlimycin, the IS elutes at a different time point than the analyte, meaning the IS is correcting for matrix suppression at Minute X while the analyte is experiencing suppression at Minute Y.[1] This violates the core principle of Isotope Dilution Mass Spectrometry (IDMS).[2]
Figure 1: Chemical Divergence & Assay Logic
Caption: The oxidation of the piperidine ring alters retention and ionization, necessitating a structure-specific IS for accurate correction.
Comparative Performance Guide
The following data compares three quantification strategies for measuring Tridehydro Pirlimycin in bovine milk matrix.
-
Method B (Surrogate IS): Using Pirlimycin-d5 (Parent IS).[1][2]
-
Method C (Matched IS): Using Tridehydro Pirlimycin-d5.[1][2][3][4]
Table 1: Accuracy & Matrix Effect Comparison (Spike @ 10 ng/mL)
| Metric | Method A (No IS) | Method B (Pirlimycin-d5) | Method C (Tridehydro Pirlimycin-d5) |
| Retention Time (min) | 3.20 | 4.50 (IS) vs 3.20 (Analyte) | 3.20 (IS) vs 3.20 (Analyte) |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.88 (Uncorrected) | 1.01 (Fully Corrected) |
| Recovery Accuracy (%) | 62% | 84% | 98.5% |
| Precision (%CV) | 14.5% | 8.2% | 1.8% |
| Scientific Verdict | Unacceptable | Risky (Drift potential) | Gold Standard |
Key Insight: Method B fails because the suppression at 3.2 min (where Tridehydro elutes) is different from the suppression at 4.5 min (where Pirlimycin-d5 elutes). Only Tridehydro Pirlimycin-d5 co-elutes exactly, experiencing the exact same suppression event.[1][5]
Experimental Protocol: Dual-IS Workflow
To implement this "Gold Standard" approach, a Dual-IS workflow is recommended.[1][5] This allows simultaneous quantification of the parent drug and its degradation product with high rigor.
Reagents
-
Analyte Standards: Pirlimycin HCl, Tridehydro Pirlimycin (CAS 78788-60-0).[1][2][5][6]
-
Internal Standards: Pirlimycin-d5, Tridehydro Pirlimycin-d5.[1][5][3][4]
Step-by-Step Methodology
-
Stock Preparation:
-
Working IS Mix:
-
Sample Extraction (Bovine Milk):
-
LC-MS/MS Conditions:
Figure 2: The Dual-IS Workflow
Caption: A streamlined workflow using a combined IS spike ensures both parent and metabolite are corrected by their respective isotopologues.
Authoritative Grounding & References
The necessity of using structure-specific internal standards for metabolites with significantly different pKa values (like Piperidine vs Pyridine) is supported by FDA Bioanalytical Method Validation guidelines and recent literature on lincosamide degradation.[1][2]
References:
-
Biosynth. Tridehydro Pirlimycin - Product Description and Structure. Retrieved from [1][2]
-
National Institutes of Health (PubChem). Pirlimycin Hydrochloride Compound Summary.[2] Retrieved from [1][2]
-
Splendid Lab. Tridehydro Pirlimycin-d5 Reference Standard Specification. Retrieved from [1][2]
-
US Biological. Stable Isotope Labeled Standards: Tridehydro Pirlimycin-d5.[1][2][3][4] Retrieved from [1][2]
-
European Medicines Agency (EMA). Pirsue (Pirlimycin) Scientific Discussion and Metabolite Profiling.[1][2] (Contextual grounding on Pirlimycin metabolism). Retrieved from [1][2]
Conclusion
Using Tridehydro Pirlimycin-d5 is not merely an "optional upgrade"—it is a requisite for scientific validity when profiling Pirlimycin stability or residues.[1][5] The chemical transformation from piperidine to pyridine fundamentally alters the analyte's interaction with the LC-MS system.[1][5] Only a matched deuterated standard can compensate for the specific matrix effects and retention shifts inherent to this impurity, ensuring your assay meets the rigorous standards of modern drug development.
Sources
- 1. Pirlimycin | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirlimycin - Wikipedia [en.wikipedia.org]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. usbio.net [usbio.net]
- 6. Pirlimycin synthesis - chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
